6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1,4]dioxine
CAS No.:
Cat. No.: VC18149668
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrO2 |
|---|---|
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | 6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine |
| Standard InChI | InChI=1S/C11H13BrO2/c12-5-1-2-9-3-4-10-11(8-9)14-7-6-13-10/h3-4,8H,1-2,5-7H2 |
| Standard InChI Key | SBTXTFVTFVMBSL-UHFFFAOYSA-N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)CCCBr |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
6-(3-Bromopropyl)-2,3-dihydrobenzo[b][1, dioxine belongs to the benzodioxine family, a class of heterocyclic compounds featuring fused benzene and dioxane rings. Its molecular formula, C₁₁H₁₃BrO₂, corresponds to a molecular weight of 257.12 g/mol . The IUPAC name, 6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine, reflects the bromopropyl substituent’s position on the benzodioxine scaffold.
Key identifiers include:
Table 1: Molecular Properties of 6-(3-Bromopropyl)-2,3-Dihydrobenzo[b] dioxine
| Property | Value |
|---|---|
| CAS Number | 57293-22-8 |
| Molecular Formula | C₁₁H₁₃BrO₂ |
| Molecular Weight | 257.12 g/mol |
| IUPAC Name | 6-(3-bromopropyl)-2,3-dihydro-1,4-benzodioxine |
| SMILES | C1COC2=C(O1)C=CC(=C2)CCCBr |
| InChIKey | SBTXTFVTFVMBSL-UHFFFAOYSA-N |
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for synthesizing 6-(3-bromopropyl)-2,3-dihydrobenzo[b] dioxine are scarce, analogous benzodioxine derivatives are typically prepared through halogenation or alkylation of the parent benzodioxine system. For instance, bromination of a pre-existing propyl side chain or nucleophilic substitution reactions could introduce the bromopropyl group. A related compound, 6-(bromomethyl)-2,3-dihydrobenzo[b] dioxine (CAS 79440-34-9), is synthesized via bromomethylation of the benzodioxine core, suggesting similar strategies might apply .
Reactivity Profile
The bromine atom at the terminal position of the propyl chain renders this compound highly reactive in:
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Nucleophilic substitutions: Bromine can be displaced by amines, thiols, or alkoxides.
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Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids to form carbon-carbon bonds.
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Radical reactions: Initiation of polymerization or functionalization via bromine abstraction.
Applications in Organic Synthesis
Pharmaceutical Intermediates
Brominated benzodioxines serve as precursors for bioactive molecules. For example:
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Anticancer agents: Bromine’s leaving-group potential facilitates the introduction of pharmacophores.
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Neurological drugs: Benzodioxine frameworks are prevalent in serotonin and dopamine receptor modulators.
Material Science
The compound’s aromaticity and bromine content make it suitable for:
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Polymer precursors: Incorporating bromine enhances flame retardancy in plastics.
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Liquid crystals: Functionalized benzodioxines can stabilize mesophases in display technologies .
Physicochemical Properties and Stability
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Lipophilicity: The bromopropyl chain increases hydrophobicity, favoring organic solvent solubility (e.g., DCM, THF).
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Thermal stability: Benzodioxine rings generally exhibit stability up to 200°C, but the bromine substituent may lower decomposition temperatures.
Research Gaps and Future Directions
Despite its synthetic utility, critical knowledge gaps persist:
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Biological activity: No studies assess its antimicrobial, anticancer, or enzymatic inhibition potential.
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Thermodynamic data: Melting/boiling points, solubility, and partition coefficients remain uncharacterized.
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Scalable synthesis: Optimizing yields and purity for industrial applications requires further methodology development .
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